2-Thia-7-azaspiro[3.5]nonane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 179.71 g/mol. This compound is classified under spiro compounds, which are notable for their distinctive ring systems that can exhibit a variety of chemical reactivities and biological activities.
2-Thia-7-azaspiro[3.5]nonane hydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is also classified as a spirocyclic compound, which is significant in medicinal chemistry for its potential pharmacological properties.
The synthesis of 2-thia-7-azaspiro[3.5]nonane hydrochloride typically involves cyclization reactions that incorporate sulfur into the spiro structure. One common approach includes the reaction of suitable precursors in the presence of acid catalysts, often utilizing solvents like N,N-dimethylformamide to facilitate the reaction.
The molecular structure of 2-thia-7-azaspiro[3.5]nonane hydrochloride features a spirocyclic arrangement where a sulfur atom is integrated into the ring system alongside nitrogen.
InChI=1S/C7H13NS.ClH/c1-3-8-4-2-7(1)5-9-6-7;/h8H,1-6H2;1HLZRHGSCXFMIHNS-UHFFFAOYSA-N2-Thia-7-azaspiro[3.5]nonane hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it suitable for further modifications, allowing chemists to create derivatives with enhanced properties or specific functionalities.
The mechanism of action for 2-thia-7-azaspiro[3.5]nonane hydrochloride involves its interaction with biological targets:
| Property | Value |
|---|---|
| Molecular Formula | C7H13NS·HCl |
| Molecular Weight | 179.71 g/mol |
| Purity | ≥95% |
| Appearance | White powder |
2-Thia-7-azaspiro[3.5]nonane hydrochloride has several scientific applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5